Butyl 4-{[(6-tert-butyl-3-chloro-1-benzothiophen-2-yl)carbonyl]amino}benzoate
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Overview
Description
BUTYL 4-(6-TERT-BUTYL-3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE is a synthetic organic compound It is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocycle, and a benzoate ester group
Preparation Methods
The synthesis of BUTYL 4-(6-TERT-BUTYL-3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving sulfur-containing precursors and aromatic compounds.
Introduction of the Chlorine Atom: Chlorination of the benzothiophene core is achieved using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions.
Amidation Reaction: The amido group is introduced through a reaction between the chlorinated benzothiophene and an amine derivative.
Esterification: The final step involves the esterification of the amido-benzothiophene with butyl benzoate under acidic or basic conditions.
Chemical Reactions Analysis
BUTYL 4-(6-TERT-BUTYL-3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Scientific Research Applications
BUTYL 4-(6-TERT-BUTYL-3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in organic electronics and as a building block for the synthesis of advanced materials.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of BUTYL 4-(6-TERT-BUTYL-3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, resulting in anticancer activity.
Comparison with Similar Compounds
BUTYL 4-(6-TERT-BUTYL-3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE can be compared with other similar compounds:
Similar Compounds: Compounds such as 4-(6-TERT-BUTYL-3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOIC ACID and 4-(6-TERT-BUTYL-3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZAMIDE share structural similarities.
Uniqueness: The presence of the butyl ester group in BUTYL 4-(6-TERT-BUTYL-3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE enhances its lipophilicity and may improve its bioavailability and interaction with lipid membranes compared to its analogs.
This detailed article provides a comprehensive overview of BUTYL 4-(6-TERT-BUTYL-3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H26ClNO3S |
---|---|
Molecular Weight |
444.0 g/mol |
IUPAC Name |
butyl 4-[(6-tert-butyl-3-chloro-1-benzothiophene-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C24H26ClNO3S/c1-5-6-13-29-23(28)15-7-10-17(11-8-15)26-22(27)21-20(25)18-12-9-16(24(2,3)4)14-19(18)30-21/h7-12,14H,5-6,13H2,1-4H3,(H,26,27) |
InChI Key |
PZSLBUGXMPYPSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)C(C)(C)C)Cl |
Origin of Product |
United States |
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